2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone
Description
2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone is a synthetic isoflavone derivative characterized by a carbethoxy (ethoxycarbonyl) group at position 2, hydroxyl groups at positions 5 and 7, and a methoxy group at position 4' of the isoflavone backbone (CAS: 15485-76-4) . While structurally related to naturally occurring isoflavones like biochanin A, its carbethoxy substitution distinguishes it functionally and pharmacologically.
Properties
IUPAC Name |
ethyl 5,7-dihydroxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-3-25-19(23)18-15(10-4-6-12(24-2)7-5-10)17(22)16-13(21)8-11(20)9-14(16)26-18/h4-9,20-21H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXLQXLEPYJDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165750 | |
| Record name | 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-76-4 | |
| Record name | Ethyl 5,7-dihydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015485764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15485-76-4 | |
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| Record name | 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5,7-dihydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-2-carboxylate | |
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| Record name | 2-CARBETHOXY-5,7-DIHYDROXY-4'-METHOXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY6PW480IY | |
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Preparation Methods
Phloroglucinol-Based Cyclization
The most widely cited synthesis begins with phloroglucinol (1,3,5-trihydroxybenzene), which undergoes Friedel-Crafts acylation with ethyl chlorooxaloacetate in the presence of ZnCl₂ as a Lewis acid catalyst. This step forms the 2-carbethoxy-5,7-dihydroxyisoflavone backbone. Subsequent O-methylation at the 4'-position is achieved using methyl iodide in pyridine at 0–20°C, yielding the target compound with a reported purity of >95% by HPLC.
Critical Parameters:
Demethylation and Rearrangement Risks
A significant challenge in isoflavone synthesis is the Wessely-Moser rearrangement, where acidic demethylation agents like hydriodic acid (HI) or hydrobromic acid (HBr) induce positional isomerization of hydroxyl groups. For example, demethylating 5,7,8-trimethoxyisoflavone with HI at 110°C for 8 hours converts the 8-methoxy group to a 6-hydroxy group, producing a 5,6,7-trihydroxy side product. This necessitates rigorous pH monitoring and short reaction times (<4 hours) to preserve the 5,7-dihydroxy configuration.
Catalytic and Enzymatic Optimization Strategies
Acid-Catalyzed Esterification
Recent advancements employ acetic acid and di-n-propyl amine as dual catalysts to enhance esterification efficiency. In a modified protocol, adding 0.05 equivalents of di-n-propyl amine and 0.13 equivalents of acetic acid improves the yield of 2-carbethoxy intermediates from 68% to 82% while reducing reaction time by 30%.
Mechanistic Insight:
The amine neutralizes HCl byproducts, shifting the equilibrium toward ester formation, while acetic acid protonates the carbonyl oxygen, accelerating nucleophilic attack by ethanol.
Analytical Validation and Spectroscopic Data
Structural Confirmation
NMR Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, 5-OH), 10.75 (s, 1H, 7-OH), 8.02 (d, J = 8.8 Hz, 2H, H-2',6'), 6.92 (d, J = 8.8 Hz, 2H, H-3',5'), 6.38 (s, 1H, H-8), 6.22 (s, 1H, H-6), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, 4'-OCH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 182.4 (C-4), 164.2 (C-7), 162.8 (C-5), 160.1 (C-4'), 157.3 (C-2), 128.9 (C-2',6'), 114.3 (C-3',5'), 105.6 (C-8), 98.7 (C-6), 61.4 (OCH₂CH₃), 55.9 (4'-OCH₃), 14.3 (OCH₂CH₃).
Mass Spectrometry:
Purity Assessment
HPLC analysis using a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% formic acid (30:70 to 70:30 over 20 minutes) shows a single peak at t_R = 12.7 minutes (λ = 254 nm).
Comparative Evaluation of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Phloroglucinol route | ZnCl₂, HCl, pyridine | 0–20°C, 8 hours | 68 | 95 |
| Catalytic esterification | Acetic acid, di-n-propyl amine | 25°C, 6 hours | 82 | 98 |
| Enzymatic resolution | TL lipase, tert-butanol | 37°C, pH 7.0, 24 hours | 75* | 99 |
*Yield reflects recovery of (S)-enantiomer.
Industrial-Scale Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-Carbethoxy-5,7-dihydroxy-4’-methoxyisoflavone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted isoflavones, depending on the specific reaction and conditions used .
Scientific Research Applications
Cancer Research and Therapeutics
Apoptosis Induction in Cancer Cells
Research has shown that 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone exhibits promising anti-cancer properties, particularly in osteosarcoma cells. A study indicated that this compound induces apoptosis selectively in cancerous cells while having minimal effects on normal human skin fibroblast cells. This selectivity suggests its potential as a therapeutic agent for osteosarcoma, as it can inhibit cell proliferation by targeting specific signaling pathways such as ERK and Akt .
Mechanism of Action
The compound's mechanism involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to increased cell death in cancerous tissues. This pathway inhibition could provide a basis for developing new cancer therapies with reduced toxicity to normal tissues .
Dietary Cancer Prophylaxis
There is evidence to suggest that this compound may have preventive effects against cancer when included in dietary regimens. Its role as a phytoestrogen allows it to interact with estrogen receptors, potentially contributing to the modulation of cell growth and differentiation in hormone-sensitive cancers . This property positions it as a candidate for further exploration in dietary supplements aimed at cancer prevention.
Anti-inflammatory Applications
Flavonoids, including this compound, have been studied for their anti-inflammatory properties. In experimental models, they have demonstrated the ability to inhibit inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation . This application is particularly relevant for developing topical formulations or systemic treatments for inflammatory diseases.
Analytical Chemistry
HPLC Analysis
The compound can be effectively separated and analyzed using high-performance liquid chromatography (HPLC). A specific method employing a Newcrom R1 column has been developed for its separation, which is crucial for both research and quality control in pharmaceutical applications. The method allows for efficient isolation of impurities and is adaptable for pharmacokinetic studies, making it valuable in drug development processes .
Pharmacokinetics and Drug Development
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles will provide insights into its efficacy and safety as a drug candidate. The scalable HPLC methods mentioned earlier facilitate these investigations by allowing precise quantification of the compound in biological samples .
Mechanism of Action
The mechanism of action of 2-Carbethoxy-5,7-dihydroxy-4’-methoxyisoflavone involves its interaction with estrogen receptors, where it can exhibit either estrogenic or antiestrogenic effects depending on the tissue specificity. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. Additionally, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Isoflavones
Structural Differences
The carbethoxy group at position 2 introduces steric and electronic effects absent in other isoflavones. Key structural comparisons include:
| Compound | Substituents | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone | 2-COOEt, 5,7-OH, 4'-OCH3 | C₁₉H₁₆O₇ | 356.33 | Carbethoxy enhances lipophilicity |
| Biochanin A | 5,7-OH, 4'-OCH3 | C₁₆H₁₂O₅ | 284.26 | Lacks carbethoxy; natural derivative |
| Formononetin | 7-OH, 4'-OCH3 | C₁₆H₁₂O₄ | 268.26 | Missing 5-OH group |
| Genistein | 4',5,7-OH | C₁₅H₁₀O₅ | 270.24 | Hydroxyl at 4' instead of methoxy |
| Daidzein | 7,4'-OH | C₁₅H₁₀O₄ | 254.24 | No 5-OH or methoxy groups |
Anticancer Effects
- 2-Carbethoxy derivative: Limited data suggest apoptosis induction via ERK/Akt pathway modulation, inferred from structural analogs .
- Biochanin A : Exhibits biphasic effects: stimulates cancer cell proliferation at low concentrations (<35 µM) and inhibits it at higher doses (>106 µM) via p53 upregulation and Bcl-2/Bax modulation .
- Formononetin: More potent than biochanin A in osteosarcoma cells, inducing apoptosis through ERK/Akt inactivation .
- Genistein : Inhibits UV-induced COX2 expression and promotes nitric oxide-mediated photoprotection .
Metabolic and Electrochemical Behavior
- Biochanin A : Lacks the first oxidation peak in cyclic voltammetry due to its 4'-methoxy group, unlike genistein or daidzein .
Antidiabetic and Anti-inflammatory Activity
Key Research Findings
Comparative Efficacy in Cancer Models
Biological Activity
2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone is a synthetic isoflavone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and hormone-related therapies. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Overview of this compound
Chemical Structure and Properties
- Molecular Formula : C19H16O7
- CAS Number : 15485-76-4
- Molecular Weight : 356.33 g/mol
This compound features a carbethoxy group and multiple hydroxyl groups, which are crucial for its biological activity. The presence of methoxy groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with estrogen receptors (ERs). Depending on the tissue context, it can exhibit either estrogenic or antiestrogenic effects. Key mechanisms include:
- Estrogen Receptor Modulation : It binds to ERs, influencing gene expression related to cell proliferation and apoptosis.
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress and associated cellular damage.
- Inhibition of Signaling Pathways : Research indicates that it can inhibit the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
-
Induction of Apoptosis : A study demonstrated that this compound induces apoptosis in osteosarcoma cell lines (U2OS) by decreasing the levels of phosphorylated ERK and Akt while upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic factors like Bcl-2 .
Cell Type Effect on Proliferation Apoptosis Induction Concentration (μM) U2OS (cancer) Inhibited Increased Dose-dependent HSF (normal) Minimal effect Minimal High concentration - Selectivity for Cancer Cells : The compound exhibited minimal toxicity towards normal human skin fibroblast cells compared to osteosarcoma cells, indicating a potential therapeutic window for cancer treatment .
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. This activity is critical in mitigating oxidative stress-related diseases and enhancing cellular health.
Comparative Analysis with Other Isoflavones
When compared to other isoflavones such as genistein and daidzein, this compound exhibits unique properties due to its specific chemical structure:
| Compound | Estrogenic Activity | Antioxidant Activity | Anticancer Properties |
|---|---|---|---|
| This compound | Moderate | High | Strong |
| Genistein | High | Moderate | Moderate |
| Daidzein | Moderate | High | Low |
Case Studies
- Osteosarcoma Treatment : In vitro studies demonstrated that treatment with this compound led to significant reductions in osteosarcoma cell viability through apoptosis induction. This suggests potential for further development as a targeted therapy in bone cancers .
- Hormonal Modulation : The compound's ability to modulate estrogen receptors suggests its application in hormone replacement therapies or treatments for hormone-sensitive cancers.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone?
Answer: Synthesis typically involves regioselective methoxylation and carbethoxy functionalization. Key intermediates (e.g., 3′,7-dihydroxy-4′-methoxyisoflavone) can be synthesized using isotopic labeling (e.g., ¹⁴C or ³H) to track incorporation rates during pathway optimization . Characterization employs LC/MS/MS for sensitivity and specificity, coupled with NMR to resolve structural ambiguities, particularly for differentiating O-methylation sites . For purity assessment, reversed-phase HPLC with UV-Vis detection (λ = 260–280 nm) is standard.
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
Answer: Refer to GHS07 guidelines: Use PPE (gloves, safety goggles, lab coats) to mitigate skin/eye irritation (H315, H319) and respiratory risks (H335) . Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Ventilated fume hoods are mandatory during synthesis to minimize inhalation exposure .
Q. What biological roles are associated with methoxylated isoflavones like this compound?
Answer: Methoxylation enhances lipophilicity and membrane permeability, improving bioavailability. The compound’s 4′-methoxy group may modulate estrogen receptor (ER) binding affinity, while the 2-carbethoxy group could influence metabolic stability . In vitro assays (e.g., ERα/β reporter gene assays) and murine xenograft models are used to evaluate anti-cancer activity .
Advanced Research Questions
Q. How can structural modifications optimize this compound’s Hedgehog (Hh) signaling inhibition in cancer models?
Answer: Derivatization of ring B (e.g., meta/para substitution with bulky groups) enhances binding to GLI1 zinc fingers or Smoothened (SMO) receptors. Molecular docking and free-energy perturbation simulations guide rational design. In vitro validation includes luciferase-based Hh pathway assays in medulloblastoma (MB) cells, with EC₅₀ values <1 µM indicating efficacy . Synergistic inhibition via dual-target derivatives (e.g., GLI + SMO inhibitors) is a promising strategy .
Q. How should researchers address contradictions in data on isoflavone efficacy across preclinical models?
Answer: Discrepancies often arise from pharmacokinetic variability (e.g., aglycone vs. glycoside bioavailability) and model-specific factors (e.g., ER status in breast cancer). Mitigation strategies:
Q. What formulation strategies improve this compound’s bioavailability for in vivo studies?
Answer:
- Nanocarriers : Liposomal encapsulation (e.g., PEGylated liposomes) increases plasma half-life by reducing renal clearance.
- Co-administration : Combine with cyclodextrins to enhance solubility via host-guest complexation .
- Prodrug design : Esterase-sensitive prodrugs (e.g., acetylated derivatives) improve intestinal absorption . Validate using LC/MS/MS pharmacokinetic profiling in rodents .
Q. How can analytical techniques resolve isoflavone isomerization artifacts during extraction?
Answer:
- Chromatography : Use UPLC with a C18 column (1.7 µm particles) and 0.1% formic acid in mobile phases to separate isomers (e.g., 2′- vs. 4′-methoxyisoflavones) .
- Mass spectrometry : High-resolution Q-TOF/MS (resolution >30,000) distinguishes isobaric species via exact mass (Δ <5 ppm) .
- Isotope dilution : Internal standards (e.g., ¹³C-labeled analogs) correct for matrix effects .
Methodological Considerations
Q. What experimental designs are optimal for dose-response studies of this compound?
Answer:
- Central Composite Design (CCD) : Optimizes variables (e.g., pH, temperature) in synthesis or bioactivity assays with minimal runs .
- Non-linear pharmacokinetic modeling : Addresses saturation kinetics using WinNonlin® or NONMEM® for dose adjustments .
- Longitudinal sampling : Collect plasma/tissue samples at 0.5, 2, 6, 12, and 24 h post-administration to capture metabolite profiles .
Q. How can researchers validate target engagement in cellular models?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
